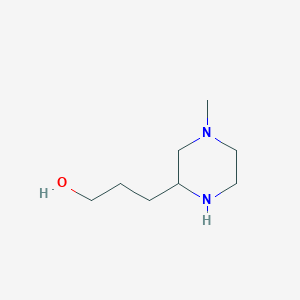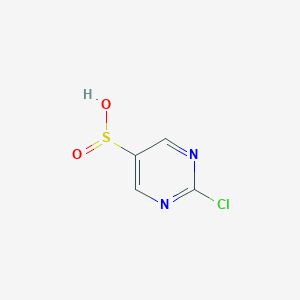
Sodium 5-chloro-3-fluoropyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-chloro-3-fluoropyridine-2-sulfinate is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, along with a sulfinate group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-3-fluoropyridine-2-sulfinate typically involves the introduction of chlorine and fluorine atoms onto the pyridine ring, followed by the addition of a sulfinate group. One common method involves the chlorination of 2-aminopyridine to generate 2-amino-3,5-dichloropyridine, which is then subjected to diazotization and a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. The final step involves the fluorination of 2,3,5-trichloropyridine using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-chloro-3-fluoropyridine-2-sulfinate undergoes various chemical reactions, including nucleophilic substitution, addition-elimination, and proton-abstraction reactions. The presence of electron-withdrawing groups like chlorine and fluorine makes the compound less reactive compared to its non-fluorinated counterparts .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide and elevated temperatures to facilitate the desired transformations .
Major Products: The major products formed from reactions involving this compound depend on the nature of the nucleophile and reaction conditions. For example, reactions with amines can yield substituted pyridines, while reactions with thiols can produce thioethers .
Scientific Research Applications
Sodium 5-chloro-3-fluoropyridine-2-sulfinate has a wide range of applications in scientific research:
Chemistry: In organic synthesis, it serves as a versatile building block for the preparation of various fluorinated and chlorinated pyridine derivatives. It is also used in the synthesis of complex organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties. Fluorinated pyridines are known for their biological activity and are often incorporated into drug molecules to enhance their efficacy and stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of sodium 5-chloro-3-fluoropyridine-2-sulfinate involves its ability to participate in nucleophilic substitution and addition-elimination reactions. The electron-withdrawing effects of the chlorine and fluorine atoms stabilize the intermediate species formed during these reactions, facilitating the formation of the desired products. The sulfinate group also plays a crucial role in the reactivity of the compound by acting as a leaving group in substitution reactions .
Comparison with Similar Compounds
- 2-Chloro-5-fluoropyridine
- 5-Chloro-2,3-difluoropyridine
- Sodium 2-fluoropyridine-3-sulfinate
Uniqueness: Sodium 5-chloro-3-fluoropyridine-2-sulfinate is unique due to the specific arrangement of chlorine, fluorine, and sulfinate groups on the pyridine ring. This unique combination imparts distinct reactivity and stability to the compound, making it suitable for specialized applications in organic synthesis and industrial production .
Properties
Molecular Formula |
C5H2ClFNNaO2S |
|---|---|
Molecular Weight |
217.58 g/mol |
IUPAC Name |
sodium;5-chloro-3-fluoropyridine-2-sulfinate |
InChI |
InChI=1S/C5H3ClFNO2S.Na/c6-3-1-4(7)5(8-2-3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
ICMGYZDDFZWPRL-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=C1F)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)

![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)


![3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine](/img/structure/B13110316.png)

![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)
![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)
